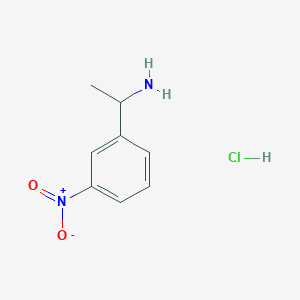

1-(3-Nitrophenyl)ethanamine hydrochloride

描述

Significance and Research Context of the Chemical Compound

1-(3-Nitrophenyl)ethanamine (B3023433) hydrochloride is a chiral amine of significant interest in academic and industrial research, primarily serving as a versatile building block in the synthesis of more complex molecules. Its importance stems from the presence of three key functional components: a chiral ethylamine (B1201723) backbone, a phenyl ring, and a nitro group at the meta position. The chirality of the molecule is of paramount importance in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms can drastically affect a molecule's biological activity. nih.govyale.edu

The nitroaromatic moiety makes it a valuable precursor for the synthesis of various derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of diverse substituents and the construction of a wide array of molecular architectures. The presence of the nitro group also influences the electronic properties of the phenyl ring, which can be exploited in various chemical transformations.

In the broader context of organic synthesis, chiral amines are indispensable tools. They are frequently employed as resolving agents, chiral auxiliaries, and synthons for the preparation of enantiomerically pure compounds. The demand for such building blocks is driven by the increasing need for stereochemically defined active pharmaceutical ingredients (APIs).

Historical Overview of Relevant Synthetic and Mechanistic Studies

The synthesis of chiral amines like 1-(3-Nitrophenyl)ethanamine has evolved significantly over the years. Historically, the resolution of racemic mixtures was the predominant method for obtaining enantiomerically pure amines. This classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is often laborious and inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.orgresearchgate.net

Modern synthetic chemistry has largely shifted towards asymmetric synthesis, which aims to directly produce the desired enantiomer in high yield and enantiomeric excess. For the synthesis of 1-(3-Nitrophenyl)ethanamine, several asymmetric strategies can be envisioned, primarily revolving around the asymmetric reduction of a prochiral precursor.

One of the most common precursors for this transformation is 3'-nitroacetophenone (B493259). The asymmetric reduction of the ketone functionality can be achieved through various methods, including catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation: This method involves the reduction of the ketone to an alcohol, followed by conversion to the amine. The stereoselectivity is controlled by the use of a chiral catalyst.

Reductive Amination: This is a more direct route where the ketone reacts with an ammonia (B1221849) source to form an imine in situ, which is then asymmetrically reduced to the amine. This can be achieved using chemical reducing agents in the presence of a chiral catalyst or through biocatalysis. wiley.com

The mechanism of the reduction of the nitro group in compounds like 3'-nitroacetophenone has also been a subject of study. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The chemoselectivity of the reduction (i.e., reducing the nitro group versus the ketone) can be controlled by the choice of reducing agent and reaction conditions. For instance, sodium borohydride (B1222165) tends to selectively reduce the carbonyl group, while tin and hydrochloric acid preferentially reduce the nitro group. echemi.comstackexchange.com

The following table summarizes some of the key synthetic approaches to chiral phenylethylamines, which are applicable to the synthesis of 1-(3-Nitrophenyl)ethanamine.

| Synthetic Method | Description | Key Features |

| Classical Resolution | Separation of a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent. | Historically significant, but with a maximum 50% yield for the desired enantiomer. wikipedia.orgresearchgate.net |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone (e.g., 3'-nitroacetophenone) using a chiral catalyst. | High enantioselectivities can be achieved. |

| Asymmetric Reductive Amination | In-situ formation and asymmetric reduction of an imine from a ketone and an amine source. | A direct and efficient route to chiral amines. wiley.com |

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the asymmetric synthesis of amines from ketones. | High enantioselectivity and environmentally benign conditions. semanticscholar.orgmdpi.com |

Current Research Landscape and Future Directions for the Chemical Compound

The current research landscape for 1-(3-Nitrophenyl)ethanamine hydrochloride and related chiral amines is heavily focused on their application in the synthesis of biologically active molecules. As a chiral building block, it provides a scaffold for the development of new therapeutic agents. The ability to selectively functionalize the amino group and the aromatic ring allows for the creation of libraries of compounds for drug discovery programs.

One area of active research is the development of novel catalysts and synthetic methodologies for the efficient and enantioselective synthesis of chiral amines. This includes the design of new chiral ligands for transition metal catalysts and the discovery and engineering of enzymes for biocatalytic processes. mdpi.comnih.gov Continuous flow synthesis is also being explored as a means to improve the efficiency and scalability of these transformations. nih.gov

The future directions for the use of this compound are likely to be in the following areas:

Drug Discovery: As a key intermediate, it will continue to be used in the synthesis of new drug candidates targeting a wide range of diseases. The demand for enantiomerically pure drugs will drive the need for efficient access to such chiral building blocks.

Catalysis: Derivatives of 1-(3-Nitrophenyl)ethanamine may find applications as chiral ligands or organocatalysts in asymmetric synthesis.

Materials Science: The incorporation of this chiral motif into polymers or other materials could lead to the development of new materials with interesting optical or electronic properties.

The following table presents a hypothetical summary of research findings that could be generated utilizing this compound, illustrating its potential in synthetic applications.

| Derivative Synthesized | Synthetic Transformation | Potential Research Application |

| N-acetyl-1-(3-aminophenyl)ethanamine | Reduction of the nitro group followed by acetylation of the resulting aniline. | Precursor for further functionalization in medicinal chemistry. |

| 1-(3-Aminophenyl)ethanamine | Selective reduction of the nitro group. | A key intermediate for the synthesis of various pharmaceutical compounds. |

| Chiral Ligand | Functionalization of the amino group with a phosphine moiety. | Application in asymmetric catalysis. |

属性

IUPAC Name |

1-(3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBMZMKEBCIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630600 | |

| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-19-3 | |

| Record name | 1-(3-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 3 Nitrophenyl Ethanamine Hydrochloride and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the conversion of readily available precursors, such as nitro-substituted acetophenones, into the target amine without the specific control of stereochemistry, resulting in a racemic mixture.

Reductive Amination of Nitro-Substituted Acetophenones

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the case of 3-nitroacetophenone, this process would involve its reaction with ammonia (B1221849) to form an imine, followed by reduction to yield 1-(3-nitrophenyl)ethanamine (B3023433).

However, the synthesis presents a significant chemoselectivity challenge due to the presence of two reducible functional groups: the ketone and the nitro group. ambeed.com The choice of reducing agent is critical. Strong reducing agents might reduce both the imine and the nitro group, while milder reagents must be selective for the C=N double bond over the nitro group. For instance, reagents like tin and hydrochloric acid (Sn/HCl) are known to selectively reduce aromatic nitro groups without affecting carbonyls, whereas sodium borohydride (B1222165) (NaBH₄) typically reduces ketones but not nitro groups. ambeed.comechemi.com Achieving a direct, one-pot reductive amination of 3-nitroacetophenone requires a carefully selected catalytic system that can facilitate imine formation and reduction under conditions that leave the nitro group intact.

Reaction of 3-Nitroacetophenone with Ammonium (B1175870) Carbonate and Formic Acid

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds that utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org This reaction is particularly well-suited for converting ketones like 3-nitroacetophenone into the corresponding primary amine. The process typically involves heating the ketone with a significant excess of ammonium formate at elevated temperatures, often between 120°C and 185°C. wikipedia.orgerowid.org

The mechanism proceeds through the formation of an iminium ion from the ketone and ammonia (derived from the ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion to the final amine. wikipedia.org A key advantage of the Leuckart reaction in this specific synthesis is its compatibility with the nitro group; studies have shown that m-nitroacetophenone can be effectively converted to the corresponding amine without reduction of the nitro functionality. erowid.org The reaction first yields the formamide derivative, which is subsequently hydrolyzed, typically with hydrochloric acid, to produce the final 1-(3-nitrophenyl)ethanamine hydrochloride.

Decarboxylation of 4-Nitrophenylalanine Monohydrate Precursors

An alternative route provides access to derivatives such as 4-nitrophenethylamine hydrochloride. This method avoids direct reduction steps by utilizing an amino acid precursor. The synthesis begins with the nitration of L-phenylalanine to produce L-4-nitrophenylalanine. This precursor is then subjected to decarboxylation in a high-boiling solvent like diphenylether at temperatures around 220°C. The presence of a catalytic amount of a ketone, such as methyl ethyl ketone, is essential to facilitate the formation of an intermediate imine, which is crucial for the subsequent decarboxylation step. Following the removal of the carboxyl group, the resulting 4-nitrophenethylamine is treated with dry hydrogen chloride gas to precipitate the desired hydrochloride salt in excellent yields.

Enantioselective and Asymmetric Synthesis

For applications requiring enantiomerically pure amines, asymmetric synthesis is necessary. These methods employ chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other, typically measured by the enantiomeric excess (ee).

Chiral Catalysis in Asymmetric Synthesis

The asymmetric reduction of imines or the direct asymmetric reductive amination of ketones are powerful strategies for producing chiral amines. Transition metal complexes featuring chiral ligands are often employed as catalysts. For instance, iridium complexes with chiral ligands like f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of various aryl ketones. dicp.ac.cn The process involves the in-situ formation of an imine from the ketone and an amine, which is then hydrogenated asymmetrically. Additives such as titanium(IV) isopropoxide are often used to facilitate imine formation and act as a water scavenger, thereby improving conversion rates. dicp.ac.cn

The general applicability of these catalytic systems to aryl ketones suggests their potential for the enantioselective synthesis of 1-(3-nitrophenyl)ethanamine. The reaction would proceed via an intermediate imine formed from 3-nitroacetophenone, which is then asymmetrically reduced by the chiral catalyst.

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone (B1666503) | Ir-f-Binaphane/Ti(OiPr)₄/I₂ | >99 | 90 |

| 3'-Methoxyacetophenone | Ir-f-Binaphane/Ti(OiPr)₄/I₂ | >99 | 96 |

| 4'-Bromoacetophenone | Ir-f-Binaphane/Ti(OiPr)₄/I₂ | >99 | 90 |

Data sourced from related studies on aryl ketones. dicp.ac.cn

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to promote asymmetric transformations. For the synthesis of chiral amines, organocatalysts can activate the imine substrate towards reduction. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, and Lewis bases, like N-formamides derived from proline, are commonly used. researchgate.net

In a typical organocatalytic approach, a pre-formed imine derived from 3-nitroacetophenone would be reduced using a hydride source like trichlorosilane (B8805176) (HSiCl₃). The chiral organocatalyst, often a Lewis base, coordinates to the silicon atom of the reducing agent, creating a chiral environment that directs the hydride transfer to one face of the imine, leading to an excess of one enantiomer of the amine product. researchgate.net Prolinamide-derived catalysts, for example, have been successfully used in the enantioselective reduction of various N-phenyl ketoimines, achieving enantioselectivities up to 77% ee for substituted acetophenone derivatives. researchgate.net

Another prominent strategy involves the use of chiral primary amine catalysts, which can participate in a wide array of enantioselective reactions. rsc.org These catalysts, often derived from natural amino acids or Cinchona alkaloids, can offer complementary or superior performance compared to other catalytic systems.

| Imine Substrate (from) | Catalyst Type | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | (S)-Prolinamide derivative | HSiCl₃ | 88 | 70 |

| 4-Trifluoromethylacetophenone | (S)-Prolinamide derivative | HSiCl₃ | 82 | 77 |

Data from studies on related acetophenone-derived imines. researchgate.net

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org While this means that a maximum of 50% of the starting material can be converted to a single enantiomer, resolution techniques are robust and widely used in industry. rsc.org

The classical method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.org

In the case of racemic 1-(3-Nitrophenyl)ethanamine, a common resolving agent is L-(+)-tartaric acid. google.com When the racemic amine is treated with L-(+)-tartaric acid in a suitable solvent like methanol (B129727) or ethanol (B145695), two diastereomeric salts are formed:

(R)-1-(3-Nitrophenyl)ethanaminium L-tartrate

(S)-1-(3-Nitrophenyl)ethanaminium L-tartrate

One of these salts will typically be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The solid salt is collected by filtration, and the other diastereomer remains in the mother liquor. After separation, the desired pure enantiomer is recovered by treating the diastereomeric salt with a base to neutralize the acid and liberate the free amine. libretexts.org

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral reagent or catalyst. ethz.ch This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

Chiral organolithium chemistry can be employed for the kinetic resolution of amines. whiterose.ac.uk This method often involves the use of a chiral lithium base, which is a complex of an organolithium reagent (like n-butyllithium) and a chiral ligand (like (-)-sparteine). whiterose.ac.uk For a primary amine like 1-(3-Nitrophenyl)ethanamine, it would first need to be converted into a suitable derivative, for example, by protecting the amino group (e.g., as an N-Boc derivative).

The chiral base would then selectively deprotonate the α-proton of one enantiomer of the protected amine at a much faster rate than the other. Quenching the resulting lithiated intermediate with an electrophile would yield a new product from the faster-reacting enantiomer, leaving the unreacted, enantiomerically enriched starting material to be recovered. whiterose.ac.uk

Preparation of Related Nitrophenyl Ethanamine Hydrochlorides

The methodologies described above can be specifically tailored to produce particular enantiomers of nitrophenyl ethanamine hydrochlorides.

(R)-1-(3-Nitrophenyl)ethanamine Hydrochloride

The synthesis of the specific enantiomer, (R)-1-(3-Nitrophenyl)ethanamine hydrochloride, can be achieved through several routes:

Asymmetric Synthesis:

Transition Metal Catalysis: Asymmetric transfer hydrogenation of 3'-nitroacetophenone (B493259) using a Ru(II) catalyst with an (S,S)-configured chiral ligand would produce (R)-1-(3-nitrophenyl)ethanol. researchgate.net Subsequent conversion to the amine with inversion of configuration would yield the desired (R)-amine.

Biocatalysis: Employing an (R)-selective ω-transaminase with 3'-nitroacetophenone as the substrate will directly yield (R)-1-(3-Nitrophenyl)ethanamine. nih.gov

Chiral Resolution:

The resolution of racemic 1-(3-Nitrophenyl)ethanamine with a chiral acid like L-(+)-tartaric acid or a derivative thereof can be used. google.com By carefully selecting the resolving agent and solvent system, conditions can be optimized for the crystallization of the (R)-amine diastereomeric salt. After filtration, the free (R)-amine is liberated by treatment with a base.

From a Chiral Precursor:

A common route involves the reduction of 3'-nitroacetophenone to the racemic alcohol, 1-(3-nitrophenyl)ethanol. chegg.com This racemic alcohol can then be resolved, for example, by enzymatic kinetic resolution. The isolated (R)-1-(3-nitrophenyl)ethanol is then converted to the target amine.

Regardless of the method used to obtain the enantiomerically pure free amine, the final step involves its conversion to the hydrochloride salt by treatment with hydrochloric acid.

(S)-1-(3-Nitrophenyl)ethanamine Hydrochloride

The synthesis of the chiral amine (S)-1-(3-Nitrophenyl)ethanamine hydrochloride can be achieved through asymmetric reduction of the corresponding ketone followed by conversion to the hydrochloride salt. A key intermediate in this synthesis is (S)-1-(3-nitrophenyl)ethanol.

One effective method for producing this chiral alcohol is through the asymmetric transfer hydrogenation of 3'-nitroacetophenone. This reaction can be catalyzed by ruthenium(II) complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in the presence of a hydrogen donor like a formic acid/triethylamine mixture. By carefully controlling the pH of the aqueous reaction medium, high conversion rates and excellent enantioselectivity for the (S)-alcohol can be achieved.

The resulting (S)-1-(3-nitrophenyl)ethanol can then be converted to the target amine. This transformation can be accomplished through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis, or by conversion to a leaving group (e.g., tosylate or halide) and subsequent displacement with ammonia or an ammonia equivalent. The final step involves the treatment of the resulting (S)-1-(3-nitrophenyl)ethanamine with hydrochloric acid to afford the desired hydrochloride salt.

Table 1: Synthesis of (S)-1-(3-Nitrophenyl)ethanamine Hydrochloride

| Step | Starting Material | Key Reagents and Conditions | Intermediate/Product |

| 1 | 3'-Nitroacetophenone | Asymmetric transfer hydrogenation (e.g., Ru(II)-TsDPEN catalyst, HCOOH/NEt3) | (S)-1-(3-Nitrophenyl)ethanol |

| 2 | (S)-1-(3-Nitrophenyl)ethanol | 1. Activation of hydroxyl group (e.g., TsCl, SOCl2); 2. Amination (e.g., NH3) | (S)-1-(3-Nitrophenyl)ethanamine |

| 3 | (S)-1-(3-Nitrophenyl)ethanamine | Hydrochloric acid (HCl) | (S)-1-(3-Nitrophenyl)ethanamine Hydrochloride |

(S)-1-(4-Nitrophenyl)ethanamine Hydrochloride

The preparation of enantiomerically pure (S)-1-(4-Nitrophenyl)ethanamine hydrochloride often involves the resolution of the racemic amine. Enzymatic kinetic resolution is a highly effective method for this purpose.

The racemic 1-(4-nitrophenyl)ethanamine (B2881662) can be synthesized through various standard methods, such as the reductive amination of 4-nitroacetophenone. For the resolution, a lipase (B570770) enzyme, for instance from Candida antarctica (CAL-B), can be employed in the presence of an acyl donor like ethyl methoxyacetate. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted.

The separation of the unreacted (S)-amine from the acylated (R)-amine can be achieved by chromatographic methods or extraction. Once isolated, the (S)-1-(4-nitrophenyl)ethanamine is treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.

Table 2: Synthesis of (S)-1-(4-Nitrophenyl)ethanamine Hydrochloride via Enzymatic Resolution

| Step | Starting Material | Key Reagents and Conditions | Intermediate/Product |

| 1 | 4-Nitroacetophenone | Reductive amination (e.g., NH3, reducing agent) | Racemic 1-(4-Nitrophenyl)ethanamine |

| 2 | Racemic 1-(4-Nitrophenyl)ethanamine | Lipase (e.g., CAL-B), acyl donor (e.g., ethyl methoxyacetate) | (S)-1-(4-Nitrophenyl)ethanamine and N-acetyl-(R)-1-(4-nitrophenyl)ethanamine |

| 3 | (S)-1-(4-Nitrophenyl)ethanamine | Hydrochloric acid (HCl) | (S)-1-(4-Nitrophenyl)ethanamine Hydrochloride |

2-(3-Nitrophenyl)ethanamine Hydrochloride

The synthesis of 2-(3-Nitrophenyl)ethanamine hydrochloride is typically achieved through the reduction of 3-nitrophenylacetonitrile. The starting nitrile can be prepared from 3-nitrobenzyl halides via nucleophilic substitution with a cyanide salt.

The reduction of the nitrile group to a primary amine can be carried out using various reducing agents. A common and effective method is the use of borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF), in an appropriate solvent like THF. Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) under a hydrogen atmosphere is another viable route.

Following the reduction, the resulting 2-(3-nitrophenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, leading to the precipitation of the desired product.

Table 3: Synthesis of 2-(3-Nitrophenyl)ethanamine Hydrochloride

| Step | Starting Material | Key Reagents and Conditions | Intermediate/Product |

| 1 | 3-Nitrobenzyl halide | Cyanide salt (e.g., NaCN, KCN) | 3-Nitrophenylacetonitrile |

| 2 | 3-Nitrophenylacetonitrile | Reducing agent (e.g., Borane-THF, H2/Pd-C) | 2-(3-Nitrophenyl)ethanamine |

| 3 | 2-(3-Nitrophenyl)ethanamine | Hydrochloric acid (HCl) | 2-(3-Nitrophenyl)ethanamine Hydrochloride |

2-(4-Nitrophenyl)ethanamine (B181158) Hydrochloride

Several synthetic strategies have been reported for the preparation of 2-(4-Nitrophenyl)ethanamine hydrochloride. One common approach involves the nitration of a protected phenethylamine (B48288) derivative, followed by deprotection. semanticscholar.org Another efficient method starts from 4-nitrophenylalanine.

In the first approach, phenethylamine is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-acetylphenethylamine. semanticscholar.org This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids. This reaction primarily yields the para-nitro isomer due to the directing effect of the ethylamino group. The resulting N-acetyl-2-(4-nitrophenyl)ethanamine is then deprotected by acid hydrolysis, typically by refluxing with hydrochloric acid, to yield 2-(4-nitrophenyl)ethanamine hydrochloride directly. semanticscholar.orgorganic-chemistry.org

An alternative synthesis begins with L-4-nitrophenylalanine, which is prepared by the nitration of L-phenylalanine. The 4-nitrophenylalanine is then decarboxylated in a high-boiling solvent like diphenyl ether, often in the presence of a catalytic amount of a ketone such as methyl ethyl ketone. The resulting amine is then treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

A patent describes a direct nitration of phenethylamine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. google.com The reaction mixture is then worked up by basification, extraction of the free amine, and subsequent treatment with hydrochloric acid to form the salt. google.com

Table 4: Comparative Synthesis of 2-(4-Nitrophenyl)ethanamine Hydrochloride

| Method | Starting Material | Key Reagents and Conditions | Yield |

| Nitration of Protected Phenethylamine | Phenethylamine | 1. Acetic anhydride; 2. Conc. HNO3, Conc. H2SO4; 3. HCl (reflux) | 82.4-84.7% semanticscholar.orgorganic-chemistry.org |

| Decarboxylation of 4-Nitrophenylalanine | L-Phenylalanine | 1. Conc. HNO3; 2. Diphenyl ether, MEK (cat.), 220°C; 3. HCl (gas) | 78% (from 4-nitrophenylalanine) |

| Direct Nitration | Phenethylamine | Conc. HNO3, Conc. H2SO4, 0°C | High |

Iii. Reaction Mechanisms and Chemical Transformations Involving 1 3 Nitrophenyl Ethanamine Hydrochloride

Reduction Reactions of Nitro Groups to Amino Groups

One of the most fundamental transformations of 1-(3-nitrophenyl)ethanamine (B3023433) is the reduction of its nitro group (-NO₂) to a primary amino group (-NH₂). This reaction converts the starting material into 1-(3-aminophenyl)ethanamine, a versatile intermediate. This reduction can be accomplished through several methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups due to its clean reaction profile and often high yields. nih.gov This process involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst.

The most common catalysts for this transformation are platinum group metals supported on activated carbon, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.govchemrxiv.org Raney nickel is another effective catalyst for this purpose. nih.gov The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. The choice of catalyst can be crucial, especially if other reducible functional groups are present in the molecule. For instance, Pd/C is highly effective for nitro group reduction but can also catalyze the cleavage of benzyl (B1604629) ethers or dehalogenation if such groups are present. nih.gov The general reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction to the amine occurs.

To prevent the accumulation of intermediate hydroxylamines, which can lead to the formation of undesired azo or azoxy byproducts, catalytic amounts of additives like vanadium compounds can be introduced to the reaction mixture. nih.gov

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | 1-50 atm H₂, Room temperature to 80°C, Solvent (Methanol, Ethanol) | Highly efficient and common method for aromatic and aliphatic nitro groups. nih.govchemrxiv.org |

| H₂ / Platinum on Carbon (Pt/C) | 1-10 atm H₂, Room temperature, Acidic or neutral solvent | Effective catalyst, sometimes used in acidic media to produce the amine salt directly. nih.gov |

| H₂ / Raney Nickel | 1-50 atm H₂, Room temperature to 100°C, Solvent (Ethanol) | A cost-effective alternative to palladium, particularly useful when avoiding dehalogenation. nih.gov |

Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful in laboratory settings. A classic and robust method for reducing aromatic nitro compounds is the use of a metal in acidic media, such as tin (Sn) in concentrated hydrochloric acid (HCl). illinois.edunih.gov

Following the complete reduction of the nitro group, the reaction mixture is a complex slurry containing the desired amine hydrochloride salt and tin chlorides. To isolate the free amine, the mixture is cooled and a strong base, such as sodium hydroxide (B78521) (NaOH), is added. This neutralizes the excess HCl and precipitates the tin as tin(IV) hydroxide, allowing the organic amine product to be separated, typically through extraction or filtration. illinois.edunih.gov

Table 2: Step-by-Step Process for Sn/HCl Reduction

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reduction | The nitro compound is combined with granulated tin and concentrated HCl and heated to reflux. illinois.edu | Tin metal reduces the nitro group to an amine in the acidic medium. The product is the amine hydrochloride salt. |

| 2. Cooling | The reaction flask is cooled in an ice bath after the reaction is complete. | To control the exothermic neutralization reaction in the next step. |

| 3. Basification | A cold, concentrated solution of sodium hydroxide (NaOH) is added to the mixture. illinois.edu | To neutralize the excess HCl and to precipitate tin salts as tin(IV) hydroxide. This liberates the free amine. |

| 4. Isolation | The free amine is isolated from the aqueous mixture, often via solvent extraction or filtration. | To separate the final product from inorganic byproducts. |

Derivatization Reactions and Functional Group Transformations

Once the nitro group of 1-(3-nitrophenyl)ethanamine is reduced to an amine, the resulting 1-(3-aminophenyl)ethanamine possesses two distinct amine groups: a primary aromatic amine and a primary aliphatic amine. The aliphatic amine from the original molecule is the primary site for many derivatization reactions.

The primary amine of 1-(3-aminophenyl)ethanamine can be readily derivatized for various purposes, including enhancing its properties for analytical separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). biomolther.orgnih.gov Derivatization involves replacing a labile hydrogen on the amine with a more stable functional group, which can improve the molecule's volatility or introduce a chromophore or fluorophore for easier detection. biomolther.org

Common derivatization reactions for primary amines include:

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) replaces an amine hydrogen with a trifluoroacetyl group. This often improves the thermal stability and chromatographic behavior of the compound. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility for GC analysis. nih.gov

Reaction with specific labeling reagents: Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent derivatives, enabling sensitive detection in HPLC. biomolther.org

A more advanced transformation involves the generation and reaction of acyl nitrenes. After N-acylation of the primary amine on the ethylamine (B1201723) side chain, the resulting amide can serve as a precursor to a highly reactive acyl nitrene intermediate. This species can be generated photochemically or, more commonly, through the use of transition-metal catalysts, with rhodium complexes being particularly effective. nih.govthieme.de

Once formed, the metal-acylnitrenoid can undergo intramolecular C-H insertion. In the case of N-acyl-1-(3-aminophenyl)ethanamine, the most likely site for such an insertion would be the benzylic C-H bond (the hydrogen on the carbon atom attached to both the phenyl ring and the nitrogen). This reaction provides a stereocontrolled route to synthesize new heterocyclic structures, such as substituted indolines or other nitrogen-containing ring systems. The stereochemistry of the starting chiral amine can direct the stereochemical outcome of the insertion, making it a powerful tool in asymmetric synthesis. nih.govthieme.de This process transforms an otherwise inert C-H bond into a new C-N bond under relatively mild conditions. illinois.edu

The primary amine of 1-(3-aminophenyl)ethanamine (the product of the nitro reduction) readily reacts with various isothiocyanates (R-N=C=S) to form N,N'-disubstituted thiourea (B124793) derivatives. This reaction is a straightforward and high-yielding nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

The synthesis is typically carried out by stirring the amine and the isothiocyanate in a suitable solvent like dichloromethane (B109758) or dimethylformamide at room temperature or with gentle heating. thieme.de The resulting thiourea derivatives are often crystalline solids that are easily purified. This reaction allows for the introduction of a wide variety of substituents (the 'R' group from the isothiocyanate), enabling the creation of a large library of derivatives from a single amine precursor. These derivatives have been explored for diverse applications in medicine and agriculture. thieme.de

Table 3: Examples of Isothiocyanates for Thiourea Synthesis

| Isothiocyanate Reagent | Resulting Thiourea Substituent |

|---|---|

| Phenyl isothiocyanate | Phenyl |

| Benzyl isothiocyanate | Benzyl |

| Phenethyl isothiocyanate | Phenethyl |

| 3,4,5-Trimethoxyphenyl isothiocyanate | 3,4,5-Trimethoxyphenyl |

Reactions with Alkyl/Aralkyl Halides

The primary amine functionality of 1-(3-nitrophenyl)ethanamine makes it a competent nucleophile for reactions with alkyl and aralkyl halides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of secondary and tertiary amines.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon atom of the alkyl halide, displacing the halide ion. This initial reaction results in the formation of an ammonium (B1175870) salt. Subsequent deprotonation by a base, which can be another molecule of the starting amine, yields the free secondary amine.

A common challenge in the N-alkylation of primary amines is overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. To achieve mono-alkylation, reaction conditions such as using a large excess of the primary amine are often employed.

While specific examples detailing the reaction of 1-(3-nitrophenyl)ethanamine hydrochloride with various alkyl halides are not extensively documented in readily available literature, the synthesis of N-benzyl-3-nitroaniline from 3-nitroaniline (B104315) and benzyl chloride serves as a pertinent analogous transformation. This reaction highlights the feasibility of N-benzylation of a nitrophenyl-substituted amine.

Table 1: Representative N-Alkylation and N-Aralkylation Reactions of Amines

| Amine Reactant | Alkyl/Aralkyl Halide | Product | Reaction Type |

|---|---|---|---|

| 3-Nitroaniline | Benzyl chloride | N-Benzyl-3-nitroaniline | N-Aralkylation |

| Ethylamine | Ethyl iodide | Diethylamine, Triethylamine, Tetraethylammonium iodide | N-Alkylation (potential for overalkylation) |

Synthesis of Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, owing to the reactive primary amine group which can participate in cyclization and condensation reactions.

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of aminopyrazole precursors, which can be synthesized from nitrophenylhydrazines. For instance, 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile can be prepared from 4-nitrophenylhydrazine. ekb.eg This intermediate can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. ekb.egnih.gov While this example uses a 4-nitrophenyl derivative, the synthetic strategy is applicable to the 3-nitro isomer, suggesting a potential route for incorporating the 1-(3-nitrophenyl)ethyl moiety into such heterocyclic systems.

Quinazolines: Quinazolines and their derivatives are another important class of heterocycles that can be synthesized from amino compounds. Various synthetic methods exist, often involving the condensation of an anthranilic acid derivative or a 2-aminobenzophenone (B122507) with an amine. The primary amine of 1-(3-nitrophenyl)ethanamine could potentially be utilized in the construction of the quinazoline (B50416) ring system. organic-chemistry.orgnih.govresearchgate.net

Table 2: Examples of Heterocyclic Ring Systems Synthesized from Nitrophenyl Amine Precursors

| Starting Material Containing Nitrophenyl Group | Reagents for Cyclization | Heterocyclic Product |

|---|---|---|

| 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile | Formamide (B127407), Acetic anhydride | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative |

| 2-Amino-3,4,5-trimethoxybenzoic acid | Vilsmeier reagent, Substituted anilines | Quinazolinone derivatives |

Nucleophilic Substitution Reactions

The amine group of 1-(3-nitrophenyl)ethanamine is a potent nucleophile and can participate in nucleophilic substitution reactions. This is particularly relevant in reactions with activated aryl halides, where an electron-withdrawing group on the aromatic ring of the halide facilitates the substitution.

A classic example of such a reaction is the nucleophilic aromatic substitution (SNAr) of 2,4-dinitrochlorobenzene. The presence of two nitro groups strongly activates the benzene (B151609) ring towards nucleophilic attack. Amines, including those with structures similar to 1-(3-nitrophenyl)ethanamine, can displace the chloride ion to form a new carbon-nitrogen bond. doubtnut.comshaalaa.comsemanticscholar.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a key feature of the SNAr mechanism. The rate of these reactions is significantly enhanced by the presence of multiple electron-withdrawing groups on the aryl halide.

Furthermore, the amine can react with other electrophilic species such as 2-chloro-N-arylacetamides. In these reactions, the amine displaces the chloride to form an N-substituted acetamide (B32628) derivative. These products can then be used as intermediates for the synthesis of more complex molecules, including various heterocyclic systems. nih.govresearchgate.net

Table 3: Representative Nucleophilic Substitution Reactions Involving Amines

| Amine Nucleophile | Electrophilic Substrate | Product Type |

|---|---|---|

| Primary/Secondary Amine | 2,4-Dinitrochlorobenzene | N-Substituted-2,4-dinitroaniline |

| Primary Amine | 2-Chloro-N-arylacetamide | N-Aryl-2-(alkylamino)acetamide |

Condensation Reactions

Condensation reactions are fundamental transformations in organic synthesis where two molecules combine, often with the elimination of a small molecule such as water. The primary amine of 1-(3-nitrophenyl)ethanamine readily undergoes condensation with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases).

This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable final product or a reactive intermediate for further transformations.

Reaction with Glyoxal (B1671930): The reaction of primary amines with dicarbonyl compounds like glyoxal can lead to the formation of various products, including imidazoles, depending on the reaction conditions and the structure of the amine. These reactions can sometimes be complex, leading to the formation of polymeric materials or browning, a phenomenon often observed in Maillard reactions. researchgate.netcolorado.edu

Reaction with Ethyl Acetoacetate: The condensation of primary amines with β-ketoesters, such as ethyl acetoacetate, is a well-established method for the synthesis of β-enaminones and β-enaminoesters. zenodo.orgresearchgate.netresearchgate.net These compounds are versatile intermediates in organic synthesis. The reaction involves the nucleophilic attack of the amine on the keto group of the ethyl acetoacetate, followed by dehydration. The resulting enamine is stabilized by conjugation between the lone pair on the nitrogen, the double bond, and the ester carbonyl group.

Table 4: Examples of Condensation Reactions with Primary Amines

| Amine Reactant | Carbonyl Compound | Product Type |

|---|---|---|

| Primary Amino Acids | Glyoxal | 1,3-Disubstituted imidazoles |

| Aniline | Ethyl acetoacetate | β-Anilinocrotonate |

Iv. Stereochemical Investigations of 1 3 Nitrophenyl Ethanamine Hydrochloride

Enantiomeric Purity Determination and Control

The determination and control of enantiomeric purity are fundamental in the study and application of chiral compounds like 1-(3-nitrophenyl)ethanamine (B3023433) hydrochloride. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. chromatographyonline.comyakhak.org These methods allow for the direct separation of the two enantiomers, enabling the accurate quantification of the enantiomeric excess (ee).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including primary amines. nih.govresearchgate.net The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the analyte and the chiral selector. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. nih.gov

Cyclofructan-based CSPs have also emerged as a powerful tool for the enantiomeric separation of primary amines. chromatographyonline.com These stationary phases often show complementary selectivity to polysaccharide-based CSPs. For the separation of primary amines on cyclofructan columns, the use of acidic and basic additives in the mobile phase, such as trifluoroacetic acid and triethylamine, can significantly improve peak shape and resolution. chromatographyonline.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak® AD-3) | n-Hexane/Isopropanol/Methanol (B129727) (89:10:1, v/v/v) | UV (312 nm) | researchgate.net |

| HPLC | Cyclofructan-based (e.g., Larihc® CF6-P) | Heptane/Ethanol (B145695)/Trifluoroacetic Acid/Triethylamine (60:40:0.3:0.2, v/v/v/v) | UV (254 nm) | chromatographyonline.com |

| SFC | Cyclofructan-based (e.g., Larihc® CF6-P) | CO2/Methanol with 0.3% Trifluoroacetic Acid and 0.2% Triethylamine | UV (254 nm) | chromatographyonline.com |

Chiral Recognition and Selectivity in Reactions

The stereocenter in 1-(3-nitrophenyl)ethanamine hydrochloride plays a crucial role in its interactions with other chiral molecules. This chiral recognition is the basis for its use as a resolving agent or as a chiral building block in asymmetric synthesis. One of the key methods for studying and exploiting this property is through kinetic resolution.

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of chiral amines. rsc.orgmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. rsc.orgmdpi.com The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, leading to a high enantiomeric excess of both the acylated product and the remaining amine. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. nih.gov This often involves the use of a metal catalyst, such as a palladium nanocatalyst, for the racemization. nih.gov

While specific studies on the kinetic resolution of this compound are not widely reported, the principles of enzymatic and chemoenzymatic resolution of structurally related phenylethylamines are well-established. researchgate.netrsc.orgmdpi.com

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Candida antarctica lipase B (Novozym 435) | researchgate.net |

| Acyl Donor | Reagent that provides the acyl group for the enzymatic acylation. | Ethyl methoxyacetate | rsc.org |

| Racemization Catalyst (for DKR) | Catalyst that interconverts the enantiomers of the starting material. | Palladium nanocatalyst | nih.gov |

| Solvent | The medium in which the reaction is carried out. | Toluene or Heptane | rsc.orgnih.gov |

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and flexibility of this compound are determined by its conformational preferences and the intramolecular interactions that stabilize these conformations. Understanding these aspects is crucial for predicting its reactivity and interactions with other molecules. For phenylethylamines in general, two main types of conformations are considered: an extended (anti) conformation and a folded (gauche) conformation. researchgate.net

Theoretical calculations, such as those using MNDO and PCILO methods, have been employed to study the conformational energy landscapes of phenylethylamine derivatives. researchgate.net These studies often indicate that the extended conformation is energetically favored. researchgate.net However, in the folded conformation, weak intramolecular interactions, such as N-H···π interactions between the amino group and the aromatic ring, can provide additional stabilization. nih.gov

Diastereomeric Derivatives for Separation and Analysis

The formation of diastereomeric derivatives is a classical yet highly effective method for the separation of enantiomers, a process known as resolution. For a chiral amine like 1-(3-nitrophenyl)ethanamine, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid. This acid-base reaction results in the formation of a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the chiral acid. The choice of the resolving agent is critical for the success of the resolution, and common choices for resolving chiral amines include tartaric acid, mandelic acid, and camphorsulfonic acid. rsc.org

Another approach to forming diastereomeric derivatives for analytical purposes involves reacting the amine with a chiral derivatizing agent to form covalent adducts that can be separated and quantified by chromatography on a non-chiral stationary phase.

| Resolving Agent | Type of Interaction | Separation Method | Reference |

|---|---|---|---|

| (R,R)-Tartaric acid | Diastereomeric salt formation | Fractional crystallization | |

| (S)-Mandelic acid | Diastereomeric salt formation | Fractional crystallization | rsc.org |

| (1S)-(+)-10-Camphorsulfonic acid | Diastereomeric salt formation | Fractional crystallization | rsc.org |

| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Covalent derivatization | HPLC on achiral phase |

V. Applications of 1 3 Nitrophenyl Ethanamine Hydrochloride As a Building Block and Intermediate in Organic Synthesis

Medicinal Chemistry Applications

The presence of the nitrophenyl and ethylamine (B1201723) moieties makes this compound a significant starting material for the synthesis of molecules with potential therapeutic value. The nitro group can be readily reduced to an aniline, providing a key functional group for further elaboration in drug design, while the chiral amine is a common feature in many pharmaceutical agents.

1-(3-Nitrophenyl)ethanamine (B3023433) hydrochloride and its isomers are important intermediates in the pharmaceutical industry. indiamart.com The closely related compound, p-nitrophenethylamine hydrochloride, is a key raw material for the synthesis of drugs like Mirabegron, used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent. google.comgoogleapis.com The synthesis of these active pharmaceutical ingredients (APIs) often involves the reaction of the nitrophenethylamine core with other molecules to build up the final drug structure. google.com For instance, the synthesis of Mirabegron involves condensing p-nitrophenethylamine hydrochloride with (R)-styrene oxide. google.com The m-nitro isomer, 1-(3-nitrophenyl)ethanamine, serves a similar role as a precursor for various (3-aminophenyl) derivatives, which are key intermediates in the preparation of different active pharmaceutical ingredients. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from Nitrophenethylamine Analogs

| Precursor | Intermediate Class | Example API | Therapeutic Area |

| p-Nitrophenethylamine HCl | Amino alcohol derivatives | Mirabegron | Urology |

| p-Nitrophenethylamine HCl | Phenylacetamide derivatives | Dofetilide | Cardiology |

| 1-(3-Nitrophenyl)ethanamine | (3-Aminophenyl) derivatives | Various | Diverse |

This table illustrates the role of nitrophenethylamine isomers as precursors to key pharmaceutical intermediates.

The structural framework of 1-(3-Nitrophenyl)ethanamine is a valuable scaffold for the development of new drug candidates. More than 80% of all drugs and drug candidates contain amine functionality, and many of these are chiral. yale.edu The nitrophenyl group is also a feature in several approved drugs, where it can be essential for biological activity. mdpi.com For example, compounds like Nitisinone (for hereditary tyrosinemia type 1) and Flutamide (for prostate cancer) contain a nitrophenyl ring. mdpi.com By modifying the structure of 1-(3-Nitrophenyl)ethanamine, medicinal chemists can generate libraries of novel compounds to be screened for various biological activities, aiming to identify new leads for drug discovery programs.

Beyond established pharmaceuticals, 1-(3-Nitrophenyl)ethanamine serves as a precursor for a range of other biologically active molecules. The nitroarene component is a fundamental feedstock in the chemical industry and is found in many bioactive compounds. researchgate.net Research has shown that the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring system, which can be synthesized from nitrophenyl precursors, is a structural fragment in many alkaloids and compounds with potential therapeutic applications, including anticancer and antioxidant agents. nih.gov For example, novel 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group have been synthesized and have shown moderate to strong activity against pancreatic and lung cancer cell lines. nih.gov The synthesis often involves the cyclocondensation of a nitrophenyl-containing cyclohexanone (B45756) derivative with other reagents. nih.gov

Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amines like the resolved enantiomers of 1-(3-Nitrophenyl)ethanamine are fundamental tools in this field.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.comsigmaaldrich.com Chiral α-phenylethylamines are well-established chiral auxiliaries. The introduction of a nitro group, as in 1-(3-Nitrophenyl)ethanamine, modifies the electronic properties of the aromatic ring, which can influence the stereoselectivity of reactions. The (R)- or (S)-enantiomers of this compound can be used to synthesize chiral imines, which then direct the stereoselective formation of new chiral centers. Furthermore, these chiral amines are precursors for the synthesis of more complex chiral ligands used in transition metal-catalyzed asymmetric reactions. yale.edu

Table 2: Key Concepts in Asymmetric Synthesis Using Chiral Amines

| Concept | Description | Role of 1-(3-Nitrophenyl)ethanamine |

| Chiral Auxiliary | A removable chiral group that directs the stereoselectivity of a reaction. wikipedia.org | Its enantiomers can be temporarily attached to a substrate to control the formation of new stereocenters. |

| Chiral Ligand | A chiral molecule that binds to a metal catalyst to create a chiral environment for a reaction. | Can be used as a starting material to build more complex ligands for asymmetric catalysis. |

| Asymmetric Induction | The preferential formation of one enantiomer or diastereomer over the other. | The chiral center of the amine induces stereoselectivity in subsequent chemical transformations. |

This table outlines the roles that chiral 1-(3-Nitrophenyl)ethanamine can play in asymmetric synthesis.

The primary application of resolved 1-(3-Nitrophenyl)ethanamine in this context is as a chiral building block. bldpharm.com Starting with an enantiomerically pure form of the amine, chemists can construct more complex chiral molecules while retaining the initial stereochemical integrity. This approach is fundamental to the synthesis of enantiopure active pharmaceutical ingredients. nih.govrsc.org For example, enantiomerically enriched derivatives of amino acids have been synthesized using related chiral precursors in copper-catalyzed cycloaddition reactions. nih.gov The use of such chiral building blocks is an efficient strategy for accessing a wide variety of enantiomerically enriched compounds, from complex natural products to novel pharmaceutical agents. researchgate.net

Agrochemical Development

The global demand for effective and environmentally benign crop protection agents has driven extensive research into novel pesticides. Chiral amines and nitroaromatic compounds are key structural motifs in many modern agrochemicals due to their ability to impart specific biological activities. 1-(3-Nitrophenyl)ethanamine hydrochloride, possessing both these features, is a promising starting material for the synthesis of new active ingredients.

Role as a Chiral Building Block: The biological activity of many pesticides is highly dependent on their stereochemistry. Often, only one enantiomer of a chiral molecule is responsible for the desired pesticidal effect, while the other may be inactive or contribute to off-target toxicity. The use of enantiomerically pure building blocks like (R)- or (S)-1-(3-nitrophenyl)ethanamine is a critical strategy in asymmetric synthesis to produce single-enantiomer agrochemicals. This approach, known as chirally-selective synthesis, can lead to products with higher potency, greater selectivity, and a reduced environmental footprint compared to racemic mixtures.

Intermediate for Novel Pesticides: The 1-(3-nitrophenyl)ethanamine scaffold can be incorporated into various classes of pesticides. The primary amine group allows for the straightforward formation of amide, urea, or sulfonamide linkages, which are common in many insecticidal and fungicidal compounds. For instance, it can be used as a precursor for synthesizing novel N-substituted benzamide (B126) or diamide (B1670390) insecticides. researchgate.netnih.gov These classes of insecticides are known for their high efficacy against a range of pests. nih.govmdpi.com

The nitro group on the phenyl ring also plays a crucial role. While it can influence the electronic properties of the final molecule, it is also a versatile functional handle. It can be readily reduced to an amino group, which can then be further modified. This allows for the creation of a diverse library of compounds from a single starting material, facilitating the exploration of structure-activity relationships (SAR) to identify candidates with optimal performance.

Below is an illustrative table of pesticide classes where a chiral nitrophenyl amine building block could be utilized.

| Pesticide Class | Relevant Structural Moiety | Potential Role of this compound | Target Pest Type |

| Diamide Insecticides | Anthranilic or Phthalic Diamides | Precursor for the amine fragment, introducing chirality. | Lepidoptera (Moths, Butterflies) |

| Neonicotinoids | Nitromethylene or Nitroguanidine group | The nitroaromatic ring is a key pharmacophore. | Sucking Insects (Aphids, Leafhoppers) |

| Benzamide Fungicides | N-substituted Benzamides | Building block for the amine portion of the molecule. | Fungi (e.g., Botrytis cinerea) |

| Phenylpyrazole Insecticides | Phenylpyrazole core | The nitrophenyl group can serve as a precursor to the phenyl ring. | Broad-spectrum insects |

Detailed Research Findings: While direct synthesis of commercial agrochemicals from this compound is not extensively documented in public literature, the principles of its application are well-established. Research in pesticide discovery often focuses on creating novel derivatives by combining known active fragments (pharmacophores). For example, a common synthetic route involves the acylation of a chiral amine with a carboxylic acid that is itself a known toxophore. In this context, this compound would be reacted with an activated carboxylic acid (like an acid chloride) to form a new amide. The resulting compound would then be tested for biological activity. Subsequent modifications, such as the reduction of the nitro group to an amine followed by further derivatization, would be performed to optimize activity against specific pests.

Material Science Applications

In material science, the precise structure of organic molecules is leveraged to create polymers and functional materials with tailored electronic, optical, and physical properties. Aromatic amines and nitro compounds are fundamental precursors in the synthesis of high-performance polymers, dyes, and materials for electronic applications.

Monomer for Polyamide Synthesis: The amine functionality of 1-(3-nitrophenyl)ethanamine allows it to act as a monomer in polymerization reactions. Specifically, it can undergo polycondensation with dicarboxylic acids or their derivatives (diacid chlorides) to form polyamides. The incorporation of the nitrophenyl side group into the polymer chain can impart specific properties. For instance, the bulky and polar nature of the nitrophenyl group can influence the polymer's solubility, thermal stability, and mechanical strength. researchgate.net The chirality of the monomer unit can also lead to the formation of polymers with unique helical structures and chiroptical properties.

Precursor for Functional Materials: The nitro group is a strong electron-withdrawing group, which makes nitrophenyl compounds useful in the field of nonlinear optics (NLO). Materials containing such groups can exhibit large second-order optical nonlinearities, making them candidates for applications in optical communications and data storage. While this compound itself is a small molecule, it can be incorporated into a polymer matrix or used to synthesize larger, more complex chromophores for NLO applications.

Furthermore, the nitro group can be chemically reduced to an amino group. This transformation converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the molecule. This provides a pathway to synthesize electroactive materials. For example, the resulting aromatic diamine could be a monomer for the synthesis of polyimides or other polymers with interesting dielectric or conductive properties. Research on nitrophenyl hydrazine (B178648) derivatives has shown their potential in forming materials with liquid crystal behavior, indicating the utility of the nitrophenyl moiety in creating ordered molecular systems. researchgate.net

The table below summarizes potential applications in material science.

| Application Area | Material Type | Role of this compound | Key Functional Groups |

| High-Performance Polymers | Polyamides, Polyimides | Monomer providing chirality and a functional side group. | Amine, Nitro (or reduced Amine) |

| Nonlinear Optics (NLO) | Doped Polymer Films, Chromophores | Precursor to NLO-active chromophores. | Nitro group (electron-withdrawing) |

| Electronic Materials | Conductive Polymers, Dielectrics | Building block for electroactive polymers after reduction of the nitro group. | Amine, Nitro (as precursor to amine) |

| Chiral Materials | Chiral Stationary Phases | Chiral precursor for creating materials that can separate enantiomers. | Chiral Center, Amine |

Research Findings: The synthesis of polymers from nitrophenyl-containing monomers is an active area of research. For example, N-(4-nitrophenyl) maleimide (B117702) has been synthesized and polymerized to create homopolymers and copolymers with high thermal stability and solubility in common organic solvents. ijert.org These studies demonstrate the principle that monomers containing nitrophenyl groups can be effectively polymerized and that the resulting materials possess useful properties. By analogy, this compound could be used in similar polymerization schemes, such as reaction with dianhydrides to form polyimides, with the resulting materials being evaluated for their thermal, mechanical, and electronic characteristics. The amine group provides the reactive site for polymerization, while the nitrophenyl group acts as a functional pendant that defines the properties of the final material.

Vi. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dtic.mil For 1-(3-Nitrophenyl)ethanamine (B3023433) hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G, are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

These calculations provide detailed insights into the molecule's three-dimensional structure by predicting key geometrical parameters. The results can be used to understand the spatial arrangement of the nitro group and the ethanamine hydrochloride side chain relative to the phenyl ring. Furthermore, DFT is used to simulate vibrational spectra (FT-IR and Raman), where the calculated frequencies can be compared with experimental data to confirm the structural integrity of the synthesized compound. mdpi.com

Below is an interactive table presenting representative data that could be obtained from DFT calculations for the optimized geometry of the 1-(3-Nitrophenyl)ethanamine cation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-N(nitro) | ~1.48 Å |

| Bond Length | N-O(nitro) | ~1.23 Å |

| Bond Length | C(ring)-C(ethyl) | ~1.52 Å |

| Bond Angle | O-N-O(nitro) | ~124° |

| Bond Angle | C(ring)-C(ring)-N(nitro) | ~119° |

| Dihedral Angle | C-C-N-O(nitro) | ~0° / 180° |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and equilibrium properties of molecular systems. frontiersin.orgriccardobonfichi.it

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For 1-(3-Nitrophenyl)ethanamine hydrochloride, MD simulations can be used to explore conformational flexibility, solvation effects, and interactions with other molecules. frontiersin.org For instance, simulating the compound in an aqueous environment can reveal how water molecules arrange around the charged ammonium (B1175870) group and the polar nitro group, providing insights into its solubility and stability in solution. MD is also a key tool for studying how the molecule might bind to a biological target, by simulating the complex's behavior over nanoseconds to microseconds. dtic.mil

Monte Carlo (MC) simulations utilize random sampling to obtain numerical results and are particularly useful for studying systems with many degrees of freedom. nih.govnih.gov In the context of this compound, MC simulations can be applied to predict thermodynamic properties and to explore vast conformational landscapes to identify low-energy structures. researchgate.net This method is also valuable in simulating the packing of molecules in a crystal lattice to understand polymorphism and crystal stability.

| Simulation Method | Potential Application for this compound | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) | Solvation in water | Solvent structuring, hydration shells, solubility prediction |

| Molecular Dynamics (MD) | Interaction with a biomolecule | Binding stability, interaction dynamics, conformational changes |

| Monte Carlo (MC) | Conformational analysis | Identification of stable conformers, rotational energy barriers |

| Monte Carlo (MC) | Crystal packing simulation | Prediction of crystal structures, lattice energies, polymorphism |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. taylorandfrancis.com

HOMO: The energy of the HOMO is associated with the molecule's ability to donate electrons, reflecting its nucleophilic character. youtube.com

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons, indicating its electrophilic character. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. taylorandfrancis.com

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, concentrating it on the nitrophenyl ring and enhancing its electrophilicity. The amine group influences the HOMO. FMO analysis, derived from DFT calculations, provides a quantitative basis for these predictions.

| Parameter | Typical Predicted Value (Arbitrary Units) | Chemical Implication |

|---|---|---|

| EHOMO | -8.5 eV | Represents electron-donating capability. |

| ELUMO | -2.0 eV | Represents electron-accepting capability. |

| Energy Gap (ΔE) | 6.5 eV | Indicates high molecular stability and relatively low reactivity. taylorandfrancis.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of molecules. mdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. nih.gov Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netthaiscience.info

For this compound, an MEP map would clearly delineate its reactive sites:

Negative Regions (Red/Yellow): The most negative potential would be located around the oxygen atoms of the nitro group, highlighting them as the primary sites for interaction with electrophiles. thaiscience.info

Positive Regions (Blue): A strong positive potential would be centered on the ammonium (-NH3+) group of the side chain, making it a focal point for interactions with nucleophiles. The hydrogen atoms of the phenyl ring would also exhibit a lesser positive potential.

Neutral Regions (Green): The carbon framework of the phenyl ring would represent regions of relatively neutral potential.

MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern molecular recognition and crystal packing. nih.gov

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Implied Reactivity |

|---|---|---|---|

| Oxygen atoms of Nitro Group | Red | Negative | Site for electrophilic attack |

| Ammonium Group (-NH3+) | Blue | Positive | Site for nucleophilic attack |

| Aromatic Hydrogens | Light Blue | Slightly Positive | Potential for weak interactions |

| Aromatic Ring Carbons | Green | Neutral | Less reactive |

Reactivity Descriptors and Spectroscopic Property Prediction

Data from DFT and FMO analyses can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's chemical behavior. mdpi.com These descriptors help in comparing the reactivity of different molecules and understanding their electronic properties.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. mdpi.com

In addition to reactivity, computational methods are used to predict spectroscopic properties. Theoretical vibrational frequencies (IR, Raman) and electronic transitions (UV-Vis) can be calculated and correlated with experimental spectra to aid in structural elucidation and characterization. researchgate.net

| Descriptor | Formula (based on Ionization Potential I and Electron Affinity A) | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Indicates the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |

| Chemical Softness (S) | S = 1 / η | Indicates polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Vii. Advanced Analytical Techniques for Characterization of 1 3 Nitrophenyl Ethanamine Hydrochloride and Its Derivatives

Spectroscopic Characterization

Spectroscopy is indispensable for elucidating the molecular structure of 1-(3-nitrophenyl)ethanamine (B3023433) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide a detailed structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are fundamental for the structural confirmation of 1-(3-nitrophenyl)ethanamine and its derivatives. rsc.orgmdpi.com

In the ¹H-NMR spectrum of a compound like 1-(3-nitrophenyl)ethanamine, distinct signals corresponding to different proton environments are expected. The aromatic protons on the 3-nitrophenyl group typically appear as a complex multiplet in the downfield region (approximately 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methine proton (CH) adjacent to the amino group and the aromatic ring would likely resonate as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl (CH₃) protons would appear as a doublet further upfield, typically around 1.5-2.0 ppm. The protons of the amine hydrochloride (NH₃⁺) would appear as a broad singlet.

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons would show several signals between 120-150 ppm. The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded and appears far downfield, often near 148 ppm. The benzylic carbon (CH-NH₃⁺) would be expected in the 50-60 ppm range, while the methyl carbon (CH₃) would be found in the upfield region, around 20-25 ppm. Data for related structures, such as 2-(3-Nitrophenyl)-2,3-dihydoquinazolin-4(1H)-one, show characteristic aromatic signals in both ¹H-NMR and ¹³C-NMR spectra, confirming the expected influence of the 3-nitrophenyl moiety on chemical shifts. rsc.org